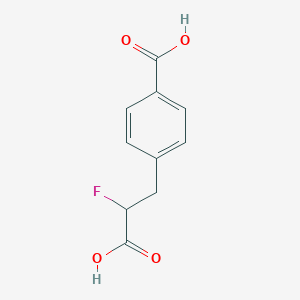
4-(2-Carboxy-2-fluoroethyl)benzoic acid
Description
4-(2-Carboxy-2-fluoroethyl)benzoic acid is a fluorinated benzoic acid derivative characterized by a benzoic acid backbone substituted at the 4-position with a 2-carboxy-2-fluoroethyl group. This structure combines the aromaticity of the benzene ring with the electronic and steric effects of fluorine and carboxylic acid groups. Such modifications are often employed in medicinal chemistry to enhance metabolic stability, solubility, or target-binding affinity.
Properties
Molecular Formula |
C10H9FO4 |
|---|---|
Molecular Weight |
212.17 g/mol |
IUPAC Name |
4-(2-carboxy-2-fluoroethyl)benzoic acid |
InChI |
InChI=1S/C10H9FO4/c11-8(10(14)15)5-6-1-3-7(4-2-6)9(12)13/h1-4,8H,5H2,(H,12,13)(H,14,15) |
InChI Key |
OOUPXTDOTAOCDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Carboxy-2-fluoroethyl)benzoic acid typically involves the introduction of the fluoroethyl group to a benzoic acid derivative. One common method is the nucleophilic substitution reaction where a fluoroethyl halide reacts with a benzoic acid derivative under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(2-Carboxy-2-fluoroethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding peroxides or other oxidized derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of peroxides or carboxylate derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
4-(2-Carboxy-2-fluoroethyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Carboxy-2-fluoroethyl)benzoic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological macromolecules, while the fluoroethyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key Analogs :
2-(4-Fluorobenzoyl)benzoic acid ():
- Structure : A benzoic acid with a 4-fluorobenzoyl group at the 2-position.
- Key Differences : Unlike 4-(2-carboxy-2-fluoroethyl)benzoic acid, this compound features a ketone-linked fluorophenyl group rather than a fluoroethyl-carboxylic acid side chain. The ketone group may reduce solubility compared to the carboxylic acid in the target compound.
4-Fluoro-2-(phenylamino)benzoic acid (): Structure: A benzoic acid with fluorine at the 4-position and a phenylamino group at the 2-position. This may influence crystallinity and intermolecular interactions.
4-(2-Chloro-4-Methylphenyl)-3-fluorobenzoic acid (): Structure: A benzoic acid with chlorine and methyl substituents on the adjacent phenyl ring and fluorine at the 3-position.
Physicochemical Properties
Key Observations :
- The dual carboxylic acid groups in this compound likely confer higher aqueous solubility compared to analogs with single carboxylic acid groups.
Electronic and Steric Effects
- Comparison to Chlorine : Chlorine in increases lipophilicity (ClogP ~3.5) but reduces metabolic stability compared to fluorine’s smaller size and lower polarizability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


